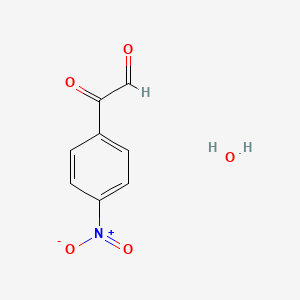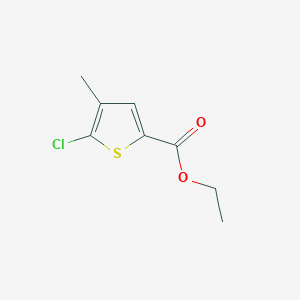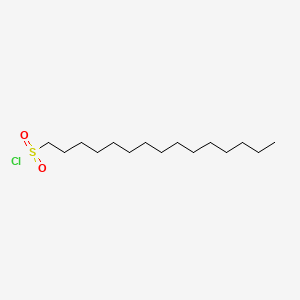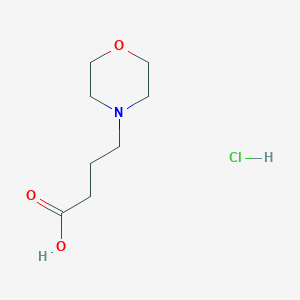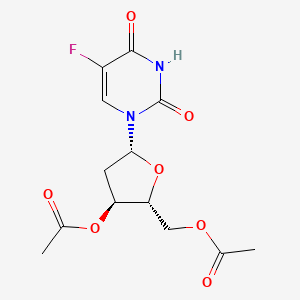
3,5-Dichloropyridine-2,6-diamine
Vue d'ensemble
Description
3,5-Dichloropyridine-2,6-diamine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol. It is used as a starting material to synthesize pirozadil, which can be used for reducing blood-fat and antiplatelet condensation .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,4,6-triamino-3,5-dinitropyridine in glacial acetic acid treated with hydrogen peroxide . The mixture is heated under reflux, cooled, diluted with water, and allowed to stand .Molecular Structure Analysis
The molecular structure of 3,5-Dichloropyridine-2,6-diamine is characterized by two chlorine atoms and two amine groups attached to a pyridine ring. The exact structural details would require more specific studies or computational modeling .Chemical Reactions Analysis
Chemoselective Suzuki-Miyaura reactions on similar compounds like 3,5-dibromo-2,6-dichloropyridine have been studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Applications De Recherche Scientifique
Synthesis and Properties of Polyimides
- Fluorinated Polyimides : Novel diamine monomers derived from 3,5-Dichloropyridine-2,6-diamine have been used to synthesize fluorinated polyimides with high thermal stability and low water absorption rates, useful in various industrial applications (Madhra et al., 2002).
- Optical and Electrochemical Applications : Derivatives of 3,5-Dichloropyridine-2,6-diamine have been synthesized for use in poly(pyridine−imide) with unique optical properties, useful for electrochromic devices and protonation characterization (Liaw et al., 2007).
- High Glass Transition Polyimides : A new diamine monomer containing pyridine groups derived from 3,5-Dichloropyridine-2,6-diamine was used to prepare polyimides with high thermal and mechanical properties, relevant in materials science (Wang et al., 2008).
Coordination Chemistry and Ligands
- Lanthanide Compounds and Iron Complexes : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to 3,5-Dichloropyridine-2,6-diamine, have been used in coordination chemistry, notably in luminescent lanthanide compounds for biological sensing and iron complexes (Halcrow, 2005).
Novel Applications in Material Science
- Poly(amide–imide)s Synthesis : 3,5-Dichloropyridine-2,6-diamine derivatives have been used in synthesizing novel poly(amide–imide)s, demonstrating high thermal stability and unique properties relevant in advanced material applications (Mehdipour‐Ataei & Amirshaghaghi, 2004).
- Yttrium(III) Complexes : Research involving 3,5-Dichloropyridine-2,6-diamine derivatives in the synthesis of yttrium(III) complexes provides insights into potential applications in catalysis and material science (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).
Other Relevant Research
- Magnetic Circular Dichroism Spectroscopy : Studies involving chlorin complexes with ligands derived from 3,5-Dichloropyridine-2,6-diamine offer insights into magnetic circular dichroism spectroscopy, relevant in chemical analysis and material characterization (Huff et al., 1993).
Orientations Futures
The future directions of research on 3,5-Dichloropyridine-2,6-diamine could involve exploring its potential applications in the synthesis of pharmaceuticals and other organic compounds . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .
Propriétés
IUPAC Name |
3,5-dichloropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEGYRPBWSGDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506489 | |
| Record name | 3,5-Dichloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyridine-2,6-diamine | |
CAS RN |
76942-19-3 | |
| Record name | 3,5-Dichloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





